molecular formula C23H19N3O4 B1677732 Phox-I1 CAS No. 1388151-90-3

Phox-I1

Cat. No. B1677732
M. Wt: 401.4 g/mol
InChI Key: VTKZDTUTWZFSRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phox-I1 is an inhibitor of NOX2, a NADPH oxidase enzyme complex responsible for reactive oxygen species production . It targets the interactive site of p67phox with Rac GTPase . The CAS number for Phox-I1 is 1388151-90-3 . The chemical formula is C23H19N3O4, with an exact mass of 401.14 and a molecular weight of 401.422 .


Synthesis Analysis

Phox-I1 was developed through rational design and in silico screening . It was designed to target the interactive site of p67phox with Rac GTPase, a necessary step in the signaling leading to NOX2 activation .


Molecular Structure Analysis

The molecular structure of Phox-I1 includes elements C, H, N, and O, with elemental composition as follows: C, 68.82; H, 4.77; N, 10.47; O, 15.94 .


Chemical Reactions Analysis

Phox-I1 binds to p67phox with a submicromolar affinity and abrogates Rac1 binding . It is effective in inhibiting NOX2-mediated superoxide production dose-dependently in human and murine neutrophils .


Physical And Chemical Properties Analysis

It is soluble in DMSO . The storage condition is dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years) .

Scientific Research Applications

Summary of the Application

Phox-I1 has been used in the detection of the alkaline phosphatase PhoX in Microcystis, a type of cyanobacteria . This is important because cyanobacterial alkaline phosphatases play a key role in organophosphate utilization in freshwater .

Methods of Application

The phoX gene of Microcystis aeruginosa PCC7806 was expressed in Escherichia coli BL21 and the purified PhoX was used as a coated antigen for screening anti-PhoX nanobodies from an alpaca antibody library . Two different fluorescent-labeled nanobodies, EGFP-3H (with an enhanced green fluorescent protein, EGFP) and FITC-3H (with fluorescein 5-isothiocyanate, FITC), were constructed as specific fluorescent dyes for PhoX .

Results or Outcomes

The fluorescence staining tests with laboratory strains and water bloom samples showed that both fluorescent-labeled nanobodies could visualize the distribution and evaluate relative expression levels of PhoX in Microcystis .

Application in Bioinformatics

Summary of the Application

Phox-I1 has been used in the in silico identification and analysis of proteins containing the Phox Homology Phosphoinositide-Binding Domain in Kinetoplastea Protists .

Methods of Application

A large array of bioinformatics tools were used to retrieve the entire spectrum of Kinetoplastea protein sequences containing the PX module (PX-proteins), predict their structures, and identify in them evolutionary conserved and unique traits .

Results or Outcomes

The three-step search retrieved 170 PX-protein sequences. Structural domain configuration analysis identified PX, Pkinase, Lipocalin_5, and Vps5/BAR3-WASP domains and clustered them into five distinct subfamilies .

Application in Medicinal Chemistry

Summary of the Application

Phox-I1 has been used in the rational design of small molecule inhibitors targeting the Rac GTPase .

Methods of Application

Phox-I1 binds to p67 phox with a submicromolar affinity and abrogates Rac1 binding .

Results or Outcomes

Phox-I1 is effective in inhibiting NOX2-mediated superoxide production dose-dependently in human and murine neutrophils without detectable toxicity .

Application in Environmental Science

Summary of the Application

Phox-I1 has been used in the detection of the alkaline phosphatase PhoX in Microcystis, a type of cyanobacteria . This is important because cyanobacterial alkaline phosphatases play a key role in organophosphate utilization in freshwater .

Methods of Application

The phoX gene of Microcystis aeruginosa PCC7806 was expressed in Escherichia coli BL21 and the purified PhoX was used as a coated antigen for screening anti-PhoX nanobodies from an alpaca antibody library . Two different fluorescent-labeled nanobodies, EGFP-3H (with an enhanced green fluorescent protein, EGFP) and FITC-3H (with fluorescein 5-isothiocyanate, FITC), were constructed as specific fluorescent dyes for PhoX .

Results or Outcomes

The fluorescence staining tests with laboratory strains and water bloom samples showed that both fluorescent-labeled nanobodies could visualize the distribution and evaluate relative expression levels of PhoX in Microcystis .

Application in Parasitology

Summary of the Application

Phox-I1 has been used in the in silico identification and analysis of proteins containing the Phox Homology Phosphoinositide-Binding Domain in Kinetoplastea Protists .

Methods of Application

A large array of bioinformatics tools were used to retrieve the entire spectrum of Kinetoplastea protein sequences containing the PX module (PX-proteins), predict their structures, and identify in them evolutionary conserved and unique traits .

Results or Outcomes

The three-step search retrieved 170 PX-protein sequences. Structural domain configuration analysis identified PX, Pkinase, Lipocalin_5, and Vps5/BAR3-WASP domains and clustered them into five distinct subfamilies .

Application in Pharmacology

Summary of the Application

Phox-I1 has been used in the rational design of small molecule inhibitors targeting the Rac GTPase .

Methods of Application

Phox-I1 binds to p67 phox with a submicromolar affinity and abrogates Rac1 binding .

Results or Outcomes

Phox-I1 is effective in inhibiting NOX2-mediated superoxide production dose-dependently in human and murine neutrophils without detectable toxicity .

Application in Environmental Science

Summary of the Application

Phox-I1 has been used in the detection of the alkaline phosphatase PhoX in Microcystis, a type of cyanobacteria . This is important because cyanobacterial alkaline phosphatases play a key role in organophosphate utilization in freshwater .

Methods of Application

The phoX gene of Microcystis aeruginosa PCC7806 was expressed in Escherichia coli BL21 and the purified PhoX was used as a coated antigen for screening anti-PhoX nanobodies from an alpaca antibody library . Two different fluorescent-labeled nanobodies, EGFP-3H (with an enhanced green fluorescent protein, EGFP) and FITC-3H (with fluorescein 5-isothiocyanate, FITC), were constructed as specific fluorescent dyes for PhoX .

Results or Outcomes

The fluorescence staining tests with laboratory strains and water bloom samples showed that both fluorescent-labeled nanobodies could visualize the distribution and evaluate relative expression levels of PhoX in Microcystis .

Application in Parasitology

Summary of the Application

Phox-I1 has been used in the in silico identification and analysis of proteins containing the Phox Homology Phosphoinositide-Binding Domain in Kinetoplastea Protists .

Methods of Application

A large array of bioinformatics tools were used to retrieve the entire spectrum of Kinetoplastea protein sequences containing the PX module (PX-proteins), predict their structures, and identify in them evolutionary conserved and unique traits .

Results or Outcomes

The three-step search retrieved 170 PX-protein sequences. Structural domain configuration analysis identified PX, Pkinase, Lipocalin_5, and Vps5/BAR3-WASP domains and clustered them into five distinct subfamilies .

Application in Pharmacology

Summary of the Application

Phox-I1 has been used in the rational design of small molecule inhibitors targeting the Rac GTPase .

Methods of Application

Phox-I1 binds to p67 phox with a submicromolar affinity and abrogates Rac1 binding .

Results or Outcomes

Phox-I1 is effective in inhibiting NOX2-mediated superoxide production dose-dependently in human and murine neutrophils without detectable toxicity .

Safety And Hazards

Phox-I1 is for research use only, not for human or veterinary use . It should be handled with care and appropriate safety measures should be taken while handling it .

properties

IUPAC Name

9-methoxy-5-(3-nitrophenyl)-2-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O4/c1-29-18-10-11-22-19(13-18)21-14-20(15-6-3-2-4-7-15)24-25(21)23(30-22)16-8-5-9-17(12-16)26(27)28/h2-13,21,23H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTKZDTUTWZFSRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(N3C2CC(=N3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phox-I1

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
35
Citations
EE Bosco, S Kumar, F Marchioni, J Biesiada… - Chemistry & biology, 2012 - cell.com
… The phosphorylated Pak levels were abrogated by treatment with the Rac inhibitor NSC23766 but not Phox-I1 or Phox-I2, suggesting that Phox-I1 and PhoxI2 compounds are specific …
Number of citations: 72 www.cell.com
H Jo, HR Luo - Chemistry & biology, 2012 - cell.com
… A representative compound Phox-I1 was experimentally tested for its … of Phox-I1 in disrupting the interaction between p67phox and GTP-bound active Rac. Next, to determine if Phox-I1 …
Number of citations: 4 www.cell.com
M Chocry, L Leloup - Antioxidants & redox signaling, 2020 - liebertpub.com
… Phox-I1 was able to strongly bind to p67 phox and to compete with Rac1, leading to the inhibition of ROS production in dHL-60 cells (IC 50 around 3 μM) (26). However, Phox-I1 … Phox-I1 …
Number of citations: 47 www.liebertpub.com
M Chocry, L Leloup - achrsignals.com
… Phox-I1 was able to strongly bind to p67phox and to compete with Rac1, leading to the inhibition of ROS production in dHL-60 cells (IC50 around 3 µM) (26). However, Phox-I1 … Phox-I1 …
Number of citations: 0 achrsignals.com
E Fuentes, JM Gibbins, LM Holbrook… - Trends in cardiovascular …, 2018 - Elsevier
… Phox-I1 Phox-I1 binds to p67 phox and abrogates Rac1 binding. Platelets treated with Phox-I inhibited CRP, thrombin or U46619 induced ROS generation, P-selectin expression, ATP …
Number of citations: 66 www.sciencedirect.com
Y Lin, Y Zheng - Expert opinion on drug discovery, 2015 - Taylor & Francis
… phox-I1 for p67 phox , a subunit of the NOX2 superoxide producing enzyme that is required for Rac1-GTP binding (Figure 4C) Citation[123]. Phox-I1 … Although phox-I1 might not have …
Number of citations: 127 www.tandfonline.com
A Kowluru, RA Kowluru - Biochemical pharmacology, 2014 - Elsevier
… Through the use of rational design and in silico screen approaches, they identified a small molecule compound, Phox-I1, that effectively inhibited [in sub-μM concentrations] the …
Number of citations: 73 www.sciencedirect.com
A Contini, N Ferri, R Bucci, MG Lupo, E Erba… - Peptide …, 2018 - Wiley Online Library
… Phox-I1 targets the interactive site of p67phox with Rac1 GTPase with a submicromolar affinity and very efficiently inhibits the ROS production in neutrophils at 20 µM concentration.15 …
Number of citations: 19 onlinelibrary.wiley.com
N Ferri, A Contini, SK Bernini… - Journal of cardiovascular …, 2013 - journals.lww.com
… Phox-I1 is the most recent type of Rac1 inhibitor that has been described. Phox-I1 targets the … 100 µM, 108 but different from Phox-I1, NSC23766 also abrogated the phosphorylated PAK …
Number of citations: 34 journals.lww.com
H Ungefroren, D Witte, H Lehnert - Developmental dynamics, 2018 - Wiley Online Library
… small molecule inhibitor, Phox-I1, targeting the interactive site of p67 ph x with Rac GTPase that is a necessary step of the signaling leading to NOX2 activation. Phox-I1 binds to p67 ph …
Number of citations: 124 anatomypubs.onlinelibrary.wiley.com

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